molecular formula C11H15NO3 B1275862 3-Amino-3-(3-ethoxyphenyl)propanoic acid CAS No. 299167-74-1

3-Amino-3-(3-ethoxyphenyl)propanoic acid

Cat. No.: B1275862
CAS No.: 299167-74-1
M. Wt: 209.24 g/mol
InChI Key: FQVYSLNULCOBJV-UHFFFAOYSA-N
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Description

3-Amino-3-(3-ethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . . This compound is characterized by the presence of an amino group, an ethoxyphenyl group, and a propanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

3-Amino-3-(3-ethoxyphenyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes such as aminotransferases and decarboxylases can lead to the formation of different metabolites. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in amino acid metabolism and transport, thereby altering cellular metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to bind to specific proteins and enzymes can lead to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have significant biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s safety profile is essential for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of different metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its role in cellular processes and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-ethoxyphenyl)propanoic acid typically involves the reaction of 3-ethoxybenzaldehyde with nitromethane to form 3-ethoxy-β-nitrostyrene. This intermediate is then reduced to 3-ethoxyphenyl-β-nitropropane, which is subsequently hydrolyzed to yield the target compound . The reaction conditions often include the use of catalysts such as palladium on charcoal for the reduction step and acidic or basic conditions for the hydrolysis step.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-ethoxyphenyl)propanoic acid
  • 3-Amino-3-(3-methoxyphenyl)propanoic acid
  • 3-Amino-3-(3-ethoxyphenyl)butanoic acid

Uniqueness

3-Amino-3-(3-ethoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of the ethoxy group at the 3-position provides distinct steric and electronic properties compared to other similar compounds .

Properties

IUPAC Name

3-amino-3-(3-ethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-9-5-3-4-8(6-9)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVYSLNULCOBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403174
Record name 3-amino-3-(3-ethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299167-74-1
Record name 3-amino-3-(3-ethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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